1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABDBLONUBCKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CB2OC(C(O2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne: A Linchpin for Modern Organic Synthesis

Abstract

1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne, also known as ethyne-1,2-diyl bis(boronic acid pinacol ester), is a crystalline, air-stable organoboron compound that has emerged as a uniquely versatile and powerful building block in contemporary organic chemistry. Its rigid ethynyl core flanked by two reactive pinacolboron (Bpin) groups makes it an ideal C2 linchpin for constructing complex molecular architectures. This guide provides an in-depth examination of its molecular profile, synthesis, and reactivity. We will explore its pivotal role in the synthesis of conjugated polymers, functional materials, and pharmacologically relevant scaffolds through reactions such as the Suzuki-Miyaura cross-coupling. This document is intended for researchers and professionals in materials science and drug discovery, offering both foundational knowledge and practical, field-proven protocols to effectively leverage this reagent's synthetic potential.

Introduction: The B-C-C-B Motif as a Synthetic Powerhouse

The strategic value of this compound lies in its unique structural motif: a stable yet highly reactive symmetrical bis(boronic ester). The pinacol ester groups confer significant stability compared to the corresponding boronic acids, allowing for easier handling and purification while retaining the requisite reactivity for a breadth of cross-coupling reactions.[1][2] This compound serves as a synthetic equivalent of an acetylene dianion, but with controlled, stepwise reactivity.

Its primary application is as a cornerstone in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This allows for the sequential or simultaneous introduction of two different (or identical) aryl, heteroaryl, or vinyl groups, leading to the formation of symmetrical and unsymmetrical diarylalkynes. These products are crucial components in the development of advanced materials such as organic light-emitting diodes (OLEDs), molecular wires, functional polymers, and metal-organic frameworks (MOFs).[1][3] In the realm of drug development, the rigid alkyne linker is a valuable pharmacophore for designing enzyme inhibitors and molecular probes where precise spatial orientation of substituents is paramount.[1][2]

Molecular Profile and Physicochemical Properties

A thorough understanding of the compound's fundamental properties is critical for its successful application in synthesis.

Nomenclature and Structure

-

IUPAC Name: 2,2'-(Ethyne-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

-

Common Synonyms: Acetylene-1,2-diyl bis(boronic acid pinacol ester), Ethyne-1,2-diyl bis(boronic acid pinacol ester)[1]

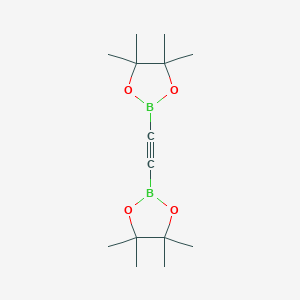

Caption: Molecular Structure of the Topic Compound.

Physicochemical Data

The quantitative properties of the compound are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄B₂O₄ | [1][3] |

| Molecular Weight | 277.96 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 269 °C (lit.) | [1][3] |

| Boiling Point | 272 °C (lit.) | [1][3] |

| Purity | ≥ 98% (GC) is commercially available | [1][2] |

| Solubility | Soluble in organic solvents like THF, Dichloromethane, Chloroform. | [4] |

| Storage | Store at 2 - 8 °C under an inert atmosphere. | [1][2] |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

¹H NMR (in CDCl₃): A single, sharp peak is expected for the 24 equivalent protons of the four methyl groups on the pinacol esters. The chemical shift (δ) is typically observed around 1.2-1.3 ppm .

-

¹³C NMR (in CDCl₃): Key signals include the methyl carbons (~25 ppm), the quaternary carbons of the pinacol ring (~85 ppm), and the acetylenic carbons. The signal for the C≡C carbons can be broad or difficult to observe due to quadrupolar relaxation from the adjacent boron atoms.

-

¹¹B NMR (in CDCl₃): A single, broad resonance is expected in the range of δ 20-30 ppm , which is characteristic of tricoordinate boron in a boronic ester environment.[5]

-

IR (KBr, cm⁻¹): The spectrum is characterized by the absence of a C-H stretch associated with a terminal alkyne. Key absorptions include strong C-H stretching and bending from the methyl groups (~2980, 1370 cm⁻¹), strong B-O stretching (~1350 cm⁻¹), and a weak C≡C stretch (~2150 cm⁻¹). The C≡C stretch is weak due to the symmetrical nature of the molecule.

Synthesis and Purification

While commercially available, understanding the synthesis of 1,2-bis(pinacolato)ethyne provides valuable context for its reactivity and potential impurities. The most common laboratory synthesis involves the platinum-catalyzed diboration of acetylene.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Platinum-Catalyzed Diboration of Acetylene

This protocol is adapted from established literature procedures for the diboration of alkynes.[6]

Causality Statement: This reaction proceeds via the oxidative addition of a Platinum(0) complex to the B-B bond of bis(pinacolato)diboron. The resulting platinum-diboryl complex then undergoes insertion of acetylene followed by reductive elimination to yield the desired product and regenerate the Pt(0) catalyst. An inert atmosphere is crucial to prevent oxidation of the catalyst and side reactions.

Methodology:

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet adapter, add bis(pinacolato)diboron (1.0 equiv).[7]

-

Inerting: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Add the platinum catalyst (e.g., Pt(dba)₂, 1-3 mol%) to the flask, followed by anhydrous toluene via syringe.

-

Reaction: Begin vigorous stirring. Bubble acetylene gas gently through the solution via a needle submerged below the solvent surface. The reaction is typically exothermic. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the starting material is consumed, stop the acetylene flow and purge the flask with nitrogen.

-

Purification: Filter the reaction mixture through a short plug of silica gel or celite to remove the platinum catalyst, washing with additional toluene or ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like pentane or hexane to afford the product as a white crystalline solid.[7]

Reactivity and Key Applications

The synthetic utility of this reagent is primarily centered on the reactivity of its two C(sp)-B bonds in palladium-catalyzed cross-coupling reactions.

Core Application: Suzuki-Miyaura Cross-Coupling

This is the most significant application, providing a direct route to symmetrical or unsymmetrical 1,2-diarylalkynes. The reaction involves the coupling of the boronic ester with aryl or vinyl halides/triflates.[8]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation, where a boryl group from the substrate is transferred to the palladium center, displacing the halide. This step requires activation by a base (e.g., K₂CO₃, CsF) to form a more nucleophilic "ate" complex. Finally, reductive elimination from the Pd(II) intermediate yields the coupled product and regenerates the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the first Suzuki-Miyaura coupling.

Protocol: Synthesis of a Symmetrical Diarylalkyne

Self-Validation: The success of this protocol is validated by the complete consumption of the starting aryl halide and the formation of a new, less polar product by TLC analysis, confirmed by NMR and MS to match the expected diarylalkyne.

Methodology:

-

Setup: In an oven-dried Schlenk flask, combine this compound (0.5 equiv), the aryl halide (e.g., 4-iodotoluene, 1.05 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Inerting: Seal the flask, evacuate, and backfill with argon. Repeat three times.

-

Reagent Addition: Add a degassed solvent mixture (e.g., Toluene/Water or Dioxane/Water) followed by the base (e.g., K₂CO₃, 3.0 equiv).

-

Reaction: Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor by TLC.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic phase. Purify the residue by column chromatography on silica gel to yield the pure diarylalkyne product.

Note on Selectivity: By using substoichiometric amounts of the boronate (e.g., 0.45 equiv relative to two aryl halides), one can favor the disubstituted product. Conversely, using the boronate in excess allows for the isolation of the mono-coupled product, Ar-C≡C-Bpin, which can then be subjected to a second, different coupling partner to create unsymmetrical alkynes.[9][10]

Handling, Storage, and Safety

-

Safety: While generally stable, organoboron compounds should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound is sensitive to moisture over long periods. For optimal shelf-life, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8 °C).[1][2]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion and Future Outlook

This compound is a testament to the power of organoboron chemistry in modern synthesis. Its stability, predictable reactivity, and commercial availability have established it as an indispensable tool for the construction of alkyne-containing molecules. Its applications continue to expand beyond materials science into areas like medicinal chemistry and catalysis.[2] Future research will likely focus on developing even more selective catalytic systems to control its stepwise functionalization and on leveraging its unique electronic properties in the design of novel functional materials and bioactive compounds.

References

-

MySkinRecipes. This compound. Available from: [Link].

-

ResearchGate. Site‐selective reactions of 1,2‐bis‐boronic esters. Available from: [Link].

-

National Institutes of Health (NIH). Site-Selective Activation and Stereospecific Functionalization of Bis(boronic esters) Derived from 2-Alkenes: Construction of Propionates and Other 1,2-Difunctional Motifs. Available from: [Link].

-

ACS Publications. Site-Selective Functionalization of C(sp3) Vicinal Boronic Esters. Available from: [Link].

-

National Institutes of Health (NIH). Selective Coupling of 1,2‐Bis‐Boronic Esters at the more Substituted Site through Visible‐Light Activation of Electron Donor–Acceptor Complexes. Available from: [Link].

-

ACS Publications. Copper-Catalyzed Coupling of Alkyl Vicinal Bis(boronic Esters) to an Array of Electrophiles. Available from: [Link].

-

Organic Syntheses. Procedure for Arylboration Reaction. Available from: [Link].

-

ACS Publications. Diastereo- and Enantioselective Reactions of Bis(pinacolato)diboron, 1,3-Enynes, and Aldehydes Catalyzed by an Easily Accessible Bisphosphine–Cu Complex. Available from: [Link].

-

PubMed. Diastereo- and enantioselective reactions of bis(pinacolato)diboron, 1,3-enynes, and aldehydes catalyzed by an easily accessible bisphosphine-Cu complex. Available from: [Link].

-

Royal Society of Chemistry. Water-assisted diboron activation: efficient synthesis of alkyl 1,2-bis(boronates) and 1,1,2-tris(boronates). Available from: [Link].

-

Organic Syntheses. Bis(pinacolato)diboron. Available from: [Link].

-

Masaryk University. Stereoselective synthesis of (Z)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its cross-coupling reactions. Available from: [Link].

-

ChemBK. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin. Available from: [Link].

-

MDPI. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Available from: [Link].

-

PubChem. 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Available from: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. chembk.com [chembk.com]

- 5. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Selective Coupling of 1,2‐Bis‐Boronic Esters at the more Substituted Site through Visible‐Light Activation of Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyne-1,2-diyl bis(boronic acid pinacol ester): A Versatile Building Block for Advanced Materials and Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of Ethyne-1,2-diyl bis(boronic acid pinacol ester), a pivotal bifunctional reagent in modern organic chemistry. Identified by its CAS Number 1010840-17-1 , this compound has emerged as a critical building block for the synthesis of advanced organic materials, particularly conjugated polymers for electronic applications.[1][2] This document, intended for researchers, chemists, and professionals in materials science and drug development, will delve into the compound's fundamental properties, synthesis, reaction mechanisms, and key applications. A particular focus is placed on its role in Suzuki-Miyaura polycondensation reactions and its potential, as an organoboron compound, in the landscape of medicinal chemistry. The guide includes detailed experimental protocols, mechanistic diagrams, and safety guidelines to ensure both innovative application and safe handling.

Introduction and Core Compound Identification

Ethyne-1,2-diyl bis(boronic acid pinacol ester), also known by its synonym 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne, is a stable, crystalline solid that serves as a synthetic linchpin for introducing an ethyne (-C≡C-) unit between two functionalities.[1] The presence of two pinacol boronic ester groups on a rigid acetylene scaffold makes it an ideal monomer for creating linear, conjugated polymeric structures. Boronic esters, in general, offer enhanced stability, better solubility in organic solvents, and easier handling compared to their corresponding boronic acids, making them highly valuable in multi-step syntheses.

The primary utility of this bifunctional reagent lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This allows for the precise construction of carbon-carbon bonds, a cornerstone of modern synthetic chemistry for producing pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical Properties

A summary of the key physical and chemical properties of Ethyne-1,2-diyl bis(boronic acid pinacol ester) is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 1010840-17-1 | [1][2] |

| Molecular Formula | C₁₄H₂₄B₂O₄ | [2] |

| Molecular Weight | 277.96 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 269 °C | [2] |

| Boiling Point | 272 °C (Predicted) | [2] |

| Solubility | Soluble in common organic solvents (e.g., THF, Toluene, Dioxane) | Inferred from reaction conditions |

| Storage | 2-8°C, under inert atmosphere | [2] |

Synthesis and Characterization

The synthesis of Ethyne-1,2-diyl bis(boronic acid pinacol ester) can be achieved through several established methods for creating carbon-boron bonds. A common and effective approach involves the reaction of a suitable ethyne precursor with a boron source like bis(pinacolato)diboron (B₂pin₂).

Plausible Synthetic Protocol: Diboration of Acetylene

While direct diboration of acetylene gas can be challenging, a more practical laboratory synthesis often involves the use of a protected or metalated acetylene equivalent. A representative synthesis is the platinum-catalyzed addition of bis(pinacolato)diboron to an acetylene source.

Reaction Scheme: HC≡CH + 2 (pin)B-B(pin) ---(Pt Catalyst)--> (pin)B-C≡C-B(pin)

Step-by-Step Methodology:

-

Reactor Setup: A dry, three-necked flask is equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, and is thoroughly flushed with an inert gas (e.g., Argon or Nitrogen).

-

Reagent Charging: Bis(pinacolato)diboron (B₂pin₂, 2.2 equivalents) and a suitable platinum catalyst (e.g., Pt(PPh₃)₄, 1-2 mol%) are dissolved in a dry, degassed solvent such as toluene.

-

Acetylene Introduction: Acetylene gas is bubbled through the solution at a controlled rate at room temperature. Alternatively, a more controlled source like calcium carbide with a proton source can be used, or a protected acetylene derivative can be employed.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting B₂pin₂.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure, white crystalline product.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic data based on the structure and data from analogous compounds.

| Technique | Expected Chemical Shift (δ) / Signal | Rationale / Assignment |

| ¹H NMR | ~1.2-1.3 ppm (singlet, 24H) | Protons of the four equivalent methyl groups on the two pinacol ester moieties.[3] |

| ¹³C NMR | ~84-85 ppm | Quaternary carbons of the pinacol rings (-C(CH₃)₂).[4] |

| ~70-90 ppm | sp-hybridized carbons of the alkyne (-C≡C-). The direct attachment to boron can cause broadness or make the signal difficult to observe.[4] | |

| ~24-25 ppm | Methyl carbons of the pinacol rings (-CH₃).[3] | |

| ¹¹B NMR | ~20-30 ppm | Typical range for tricoordinate boronic esters. A single, potentially broad peak is expected.[5] |

| Mass Spec (MS) | m/z = 278 (M⁺) | Corresponding to the molecular ion. |

Core Application: Suzuki-Miyaura Polycondensation

The defining application of Ethyne-1,2-diyl bis(boronic acid pinacol ester) is its use as an A₂-type monomer in Suzuki-Miyaura polycondensation reactions with B₂-type monomers (typically dihaloarenes). This chain-growth polymerization is a powerful method for synthesizing poly(arylene ethynylene)s (PAEs), a class of conjugated polymers with significant applications in organic electronics.[1]

Mechanism of Polymerization

The polymerization follows the fundamental catalytic cycle of the Suzuki-Miyaura coupling: oxidative addition, transmetalation, and reductive elimination. The bifunctional nature of both monomers allows this cycle to repeat, leading to chain extension.

Causality Behind the Steps:

-

Oxidative Addition: A low-valent Palladium(0) complex, stabilized by ligands (L), initiates the cycle by inserting into the carbon-halogen bond of the dihaloarene monomer. This is often the rate-determining step. The choice of ligand is critical; bulky, electron-rich phosphine ligands are commonly used to promote this step.[6]

-

Transmetalation: The organic moiety from the boron atom is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic ester. The ethyne-bis(boronate) monomer reacts, displacing the halide from the palladium complex.[7] For polymerization, this step occurs at one end of the growing polymer chain.

-

Reductive Elimination: The two organic fragments coupled on the palladium center are expelled, forming a new carbon-carbon bond and extending the polymer chain. This step regenerates the active Pd(0) catalyst, which can then enter another cycle.

Experimental Protocol: Synthesis of a Poly(p-phenyleneethynylene)

This protocol describes a general procedure for the synthesis of a poly(p-phenyleneethynylene) (PPE) using Ethyne-1,2-diyl bis(boronic acid pinacol ester) and a diiodobenzene derivative.

Materials:

-

Ethyne-1,2-diyl bis(boronic acid pinacol ester) (1.0 eq)

-

1,4-Diiodo-2,5-dialkoxybenzene (1.0 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., P(o-tol)₃ or SPhos, 4-8 mol%)

-

Base (e.g., K₃PO₄ or CsF, 3-4 eq)

-

Degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O mixture)

Methodology:

-

Inert Atmosphere: To a Schlenk flask, add Ethyne-1,2-diyl bis(boronic acid pinacol ester), the diiodo-co-monomer, the palladium catalyst, and the phosphine ligand.

-

Solvent and Base Addition: The flask is evacuated and backfilled with argon three times. Degassed solvent and an aqueous solution of the base are then added via syringe.

-

Heating and Reaction: The reaction mixture is heated with vigorous stirring (typically 80-100 °C) under an argon atmosphere. The polymerization progress can be monitored by the increasing viscosity of the solution.

-

Termination: After a set time (e.g., 24-48 hours), the polymerization is quenched by adding a monofunctional end-capping agent (e.g., phenylboronic acid or bromobenzene) to functionalize the chain ends and prevent further growth.

-

Purification: The mixture is cooled to room temperature, diluted with a solvent like toluene, and washed with water and brine. The organic layer is dried over MgSO₄, filtered, and concentrated.

-

Polymer Precipitation: The concentrated polymer solution is slowly added to a non-solvent such as methanol or acetone with vigorous stirring to precipitate the polymer.

-

Isolation: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to yield the final product.

Relevance in Drug Discovery and Development

While the primary application of Ethyne-1,2-diyl bis(boronic acid pinacol ester) is in materials science, its structural motifs—the boronic ester and the ethyne group—are of significant interest in medicinal chemistry.

The Role of Boronic Acids in Pharmaceuticals

Boron-containing compounds, once thought to be universally toxic, have undergone a renaissance in drug development.[8][9] The approval of drugs like bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, has demonstrated the therapeutic potential of the boronic acid functional group.[8] Boronic acids can act as reversible covalent inhibitors by forming stable complexes with diols or the hydroxyl groups of serine, threonine, or tyrosine residues in enzyme active sites.[8] The pinacol ester serves as a stable prodrug form, which can be hydrolyzed in vivo to the active boronic acid.

The Ethyne Group as a Pharmacophore

The acetylene (ethyne) group is recognized as a privileged structure in drug discovery.[1] Its linear geometry and rigidity make it a valuable linker or spacer to orient other pharmacophoric elements in a specific geometry for optimal binding to a biological target.[10] It can also serve as a bioisostere for other functional groups like phenyl rings or amides, potentially improving metabolic stability and pharmacokinetic profiles.[10]

The combination of two boronic ester "warheads" on a rigid ethyne linker in Ethyne-1,2-diyl bis(boronic acid pinacol ester) presents an intriguing scaffold for designing bivalent inhibitors. Such molecules could simultaneously engage two binding sites within a single protein or bridge two interacting proteins, potentially leading to high affinity and selectivity.

Safety, Handling, and Disposal

As with all chemical reagents, proper safety protocols must be followed when handling Ethyne-1,2-diyl bis(boronic acid pinacol ester) and related organoboron compounds.

Hazard Identification

Based on safety data for similar boronic esters, the compound should be handled as a potential irritant.

-

Health Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

-

Flammability: Not highly flammable, but combustible as a solid powder.

-

Reactivity: Stable under recommended storage conditions. Avoid strong oxidizing agents, strong acids, and exposure to moisture, which can hydrolyze the ester.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a flame-retardant lab coat, and nitrile gloves.[4]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[11]

-

Handling: Avoid creating dust. Use spark-proof tools. Keep away from ignition sources.[12] Grounding of equipment may be necessary to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[2] Store away from incompatible materials.

Disposal

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Containers: Dispose of unused reagent and reaction waste in a designated "Non-halogenated Organic Waste" container.[11]

-

Decontamination: Clean any spills immediately with an absorbent material. Decontaminate glassware that has come into contact with the reagent before washing.

-

Environmental Precautions: Do not allow the chemical to enter drains or waterways.

Conclusion

Ethyne-1,2-diyl bis(boronic acid pinacol ester) is a powerful and versatile bifunctional building block. Its primary, field-proven application is in the synthesis of well-defined conjugated polymers for the organic electronics industry via Suzuki-Miyaura polycondensation. The stability and reactivity of the pinacol boronic ester groups, combined with the rigid, linear geometry of the ethyne linker, provide chemists with a precise tool for constructing advanced macromolecular architectures. Furthermore, the presence of functionalities recognized for their utility in medicinal chemistry suggests untapped potential for this compound in the design of novel therapeutic agents. This guide has provided the foundational knowledge, from synthesis to application and safe handling, to empower researchers and scientists to effectively utilize this valuable chemical tool.

References

-

Hidden Boron Catalysis: Nucleophile-Promoted Decomposition of HBpin. Dalton Transactions. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020;25(18):4323. Available at: [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition. 2017;56(34):10228-10232. Available at: [Link]

-

Describe the procedures required to safely handle and dispose of organic substances. Student Tutor. Available at: [Link]

-

Bis(pinacolato)diboron. Organic Syntheses. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

-

¹¹B and ¹H–¹¹B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products. 2022;85(11):2638-2643. Available at: [Link]

-

Pinacolborane. SpectraBase. Available at: [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. IUPUI ScholarWorks. Available at: [Link]

-

Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available at: [Link]

-

¹¹B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. Available at: [Link]

-

Bis(pinacolato)diboron. Wikipedia. Available at: [Link]

-

Water-assisted diboron activation: efficient synthesis of alkyl 1,2-bis(boronates) and 1,1,2-tris(boronates). Green Chemistry. 2021;23(17):6489-6495. Available at: [Link]

-

Safe Handling & Disposal of Organic Substances. Science Ready. Available at: [Link]

-

Handling and Storing Chemicals. YouTube. Available at: [Link]

-

Suzuki polycondensation based on 2,5-thiophenebis (boronic acid pinacol... ResearchGate. Available at: [Link]

-

Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Chemical Communications. 2004;(14):1594-1595. Available at: [Link]

-

A site-selective and stereospecific cascade Suzuki–Miyaura annulation of alkyl 1,2-bisboronic esters and 2,2′-dihalo biaryls. Chemical Science. 2021;12(16):5786-5791. Available at: [Link]

Sources

- 1. Acetylene-1,2-diyl bis(boronic acid pinacol ester) 97 1010840-17-1 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scienceready.com.au [scienceready.com.au]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. easychem.com.au [easychem.com.au]

- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 12. orgsyn.org [orgsyn.org]

"1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne" molecular weight

An In-Depth Technical Guide to 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne: A Linchpin Reagent in Modern Organic Synthesis

Executive Summary

This compound is a highly stable and versatile bifunctional organoboron reagent. Possessing two pinacolboronate esters attached to an acetylene core, it serves as a critical C2 building block in synthetic chemistry. Its primary utility lies in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the stereospecific and efficient construction of symmetric and unsymmetric diarylalkynes. These structures are foundational to a vast array of advanced materials, including organic light-emitting diodes (OLEDs), functional polymers, and molecular wires, as well as complex pharmaceutical intermediates. This guide details the compound's fundamental properties, outlines a validated synthetic approach, explores its core reactivity and mechanistic underpinnings, and discusses its applications in drug discovery and materials science.

Physicochemical and Structural Characteristics

The compound is a white to off-white crystalline solid under standard conditions.[1] The pinacol ester groups confer significant steric protection and hydrolytic stability to the otherwise reactive C-B bonds, allowing for ease of handling and purification in air, a distinct advantage over more sensitive organometallic reagents.[2][3] Its rigid, linear alkyne core serves as a perfect scaffold for extending π-conjugated systems.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 277.96 g/mol | [1] |

| Molecular Formula | C₁₄H₂₄B₂O₄ | [1] |

| CAS Number | 1010840-17-1 | [1][4] |

| Melting Point | 269 °C (lit.) | [1][5] |

| Boiling Point | 272 °C (lit.) | [1][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥98% (GC) | [1] |

| Synonyms | Acetylene-1,2-diyl bis(boronic acid pinacol ester), Ethyne-1,2-diyl bis(boronic acid pinacol ester) |[1] |

Synthesis and Purification

The synthesis of 1,2-bis(pinacolato)ethyne is predicated on the catalyzed diboration of acetylene. This process leverages a transition metal catalyst, typically platinum- or copper-based, to facilitate the addition of the B-B bond of bis(pinacolato)diboron (B₂pin₂) across the alkyne's triple bond.[3][6] The causality behind using a catalyst is to overcome the high kinetic barrier for the direct reaction between the electron-rich alkyne and the diboron reagent. The catalyst provides a lower-energy pathway via oxidative addition and reductive elimination steps.

Caption: Generalized workflow for the synthesis of 1,2-Bis(pinacolato)ethyne.

Experimental Protocol: Representative Synthesis

This protocol is a composite based on established methods for the copper-mediated diboration of alkynes.[6]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a gas inlet adapter, and a septum. The flask is purged with an inert atmosphere (Argon or Nitrogen).

-

Reagent Charging: To the flask, add bis(pinacolato)diboron (B₂pin₂) (2.2 equivalents), Copper(I) chloride (CuCl) (10 mol%), and potassium acetate (AcOK) (2.5 equivalents).

-

Solvent Addition: Anhydrous and degassed solvent (e.g., DMF) is added via cannula. The mixture is stirred to form a suspension.

-

Acetylene Introduction: Acetylene gas is bubbled through the stirred suspension at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by analyzing aliquots for the consumption of B₂pin₂.

-

Workup: Upon completion, the reaction mixture is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude solid is then purified by recrystallization from a suitable solvent like pentane or hexanes to yield the pure, crystalline product.[7] The choice of recrystallization is critical for removing residual catalyst and unreacted B₂pin₂, ensuring the high purity required for subsequent polymerization or coupling reactions.

Core Reactivity and Mechanistic Insights: The Suzuki-Miyaura Coupling

The primary value of 1,2-bis(pinacolato)ethyne is its role as a "linchpin" in sequential or double Suzuki-Miyaura cross-coupling reactions. This reaction forms a new carbon-carbon bond between the boronate ester and an organohalide, catalyzed by a palladium complex.[1] The pinacolboronate group provides a self-validating system; it is stable enough to be isolated but reactive enough to participate efficiently in the catalytic cycle.

The reaction's trustworthiness stems from its high functional group tolerance and predictable stereochemical outcome (retention of configuration). The mechanism involves three key stages:

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) intermediate. This is typically the rate-limiting step.

-

Transmetalation: A base activates the boronate ester, forming a more nucleophilic "ate" complex. This complex transfers the organic group (in this case, one half of the diborylated alkyne) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

By performing this reaction sequentially with two different aryl halides, chemists can construct complex, unsymmetrical diarylalkynes with high precision.

Applications in Drug Discovery and Materials Science

The rigid, linear, and electronically conductive nature of the diarylalkyne motif makes it a privileged scaffold in both medicinal chemistry and materials science.

-

Drug Development: The alkyne linker can serve as a rigid spacer in complex molecules, precisely positioning pharmacophores for optimal interaction with biological targets. Boron-containing pharmaceuticals are an emerging class of drugs, and this reagent provides a direct route to their synthesis.[5][8] The ability to rapidly generate a library of diarylalkynes via parallel synthesis is a powerful tool for lead optimization in drug discovery programs.

-

Materials Science: In materials science, 1,2-bis(pinacolato)ethyne is indispensable for synthesizing conjugated polymers and oligomers.[1][5][8] The Suzuki polycondensation reaction using this monomer with various dihaloarenes produces poly(p-phenyleneethynylene)s (PPEs), a class of materials with significant applications:

-

OLEDs: Their high fluorescence quantum yields and tunable emission wavelengths make them excellent candidates for emissive layers in organic light-emitting diodes.[5]

-

Organic Semiconductors: The extended π-conjugation allows for efficient charge transport, making them suitable for organic field-effect transistors (OFETs) and photovoltaic devices.

-

Chemical Sensors: The fluorescence of PPEs can be quenched upon binding to specific analytes, forming the basis for highly sensitive chemical and biological sensors.

-

Handling, Storage, and Safety

While more stable than many organometallics, this compound requires appropriate handling.

-

Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautions: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[4] All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at room temperature or refrigerated (2-8 °C).[1]

Conclusion

This compound is a testament to the power of modern organoboron chemistry. Its combination of stability, bifunctionality, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions has established it as a cornerstone reagent for the synthesis of advanced functional materials and complex organic molecules. For researchers in drug discovery and materials science, this compound offers a reliable and efficient tool for constructing the precisely defined molecular architectures required to push the boundaries of innovation.

References

-

This compound. Chem-Impex.

-

Addition and Coupling Reactions of Bis(pinacolato)diboron Mediated by CuCl in the Presence of Potassium Acetate. ResearchGate.

-

Bis(pinacolato)diboron. Wikipedia.

-

1,2-Bis(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)etino. Chem-Impex.

-

Arylboration of Alkenes by a Nickel Catalyst. Organic Syntheses.

-

Development of Catalytic Reactions Using Bis(pinacolato)diboron and Their Applications to Syntheses of Pharmaceuticals and Luminescent Dyes. ResearchGate.

-

Bis(pinacolato)diboron. Organic Syntheses.

-

How to prepare Bis(pinacolato)diboron?. ChemicalBook.

-

1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne. Santa Cruz Biotechnology.

-

This compound. TCI Chemicals.

-

This compound. Chem-Impex International.

-

Bis(pinacolato)diboron, B₂pin₂. Organic Chemistry Portal.

-

This compound. Fluorochem.

-

(Z)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Masaryk University.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]

- 3. How to prepare Bis(pinacolato)diboron?_Chemicalbook [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne: Stability, Reactivity, and Synthetic Applications

Abstract: This technical guide provides a comprehensive overview of 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne, a pivotal reagent in modern organic synthesis. Known colloquially as bis(pinacolato)acetylene, this compound serves as a robust and versatile building block for the construction of complex π-conjugated systems. This document delves into the core principles of its stability, explores its diverse reactivity—with a focus on palladium-catalyzed cross-coupling reactions—and offers detailed, field-proven protocols for its application. The intended audience includes researchers, chemists, and material scientists engaged in drug discovery, organic electronics, and advanced materials development.

Introduction and Core Characteristics

This compound (henceforth referred to as BPE ) is a bifunctional organoboron reagent that has become indispensable for introducing an ethyne moiety between two organic substrates.[1][2] Its structure, featuring a C≡C triple bond flanked by two pinacolborane groups, provides a unique combination of stability and reactivity.

The pinacolato ligands are critical to the compound's utility. Unlike the corresponding boronic acids, which can be prone to dehydration to form boroxines or protodeboronation under certain conditions, the pinacol ester groups offer significant steric and electronic stabilization.[3] This enhanced stability makes BPE a solid, crystalline compound that is manageable in air and amenable to standard purification techniques like column chromatography.[1][2]

Key Physical and Chemical Properties

| Property | Value | Source(s) |

| Synonyms | Bis(pinacolato)acetylene, Ethyne-1,2-diylbis(boronic acid pinacol ester) | |

| Molecular Formula | C₁₄H₂₄B₂O₄ | [1] |

| Molecular Weight | 277.96 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | ~269 °C | [1][4] |

| Boiling Point | ~272 °C | [1][4] |

| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, etc.) | Inferred |

graph Molecule_Structure { layout=neato; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];// Central Alkyne C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C1 -- C2 [label="≡", len=0.5];

// Boron Atoms B1 [label="B", pos="-1.2,0!"]; B2 [label="B", pos="2.2,0!"]; C1 -- B1; C2 -- B2;

// Pinacol Group 1 O1 [label="O", pos="-1.8,0.8!"]; O2 [label="O", pos="-1.8,-0.8!"]; B1 -- O1; B1 -- O2; C3 [label="C", pos="-2.6,0.8!"]; C4 [label="C", pos="-2.6,-0.8!"]; O1 -- C3; O2 -- C4; C3 -- C4; C5 [label="CH₃", pos="-3.2,1.4!"]; C6 [label="CH₃", pos="-3.2,0.2!"]; C7 [label="CH₃", pos="-3.2,-0.2!"]; C8 [label="CH₃", pos="-3.2,-1.4!"]; C3 -- C5; C3 -- C6; C4 -- C7; C4 -- C8;

// Pinacol Group 2 O3 [label="O", pos="2.8,0.8!"]; O4 [label="O", pos="2.8,-0.8!"]; B2 -- O3; B2 -- O4; C9 [label="C", pos="3.6,0.8!"]; C10 [label="C", pos="3.6,-0.8!"]; O3 -- C9; O4 -- C10; C9 -- C10; C11 [label="CH₃", pos="4.2,1.4!"]; C12 [label="CH₃", pos="4.2,0.2!"]; C13 [label="CH₃", pos="4.2,-0.2!"]; C14 [label="CH₃", pos="4.2,-1.4!"]; C9 -- C11; C9 -- C12; C10 -- C13; C10 -- C14; }

Figure 1: Structure of 1,2-Bis(pinacolato)ethyne (BPE).

Stability and Handling

A core advantage of BPE is its relatively high stability compared to other organoboron reagents. This robustness is a direct consequence of the pinacol ester protecting groups.

Chemical Stability

-

Hydrolytic Stability: The bulky pinacol groups sterically shield the electrophilic boron centers from nucleophilic attack by water. While prolonged exposure to harsh acidic or basic conditions can induce hydrolysis to the corresponding boronic acid, BPE is generally stable to aqueous workups and chromatography on silica gel.[3]

-

Thermal Stability: With a melting point of approximately 269 °C, BPE is thermally stable and can be used in reactions requiring elevated temperatures without significant decomposition.[1][4]

-

Atmospheric Stability: BPE is not acutely sensitive to air and can be handled on the benchtop for weighing and reaction setup.[5] However, as with most organometallic reagents, long-term storage under an inert atmosphere is recommended to prevent gradual degradation from atmospheric moisture and oxygen.

Storage and Handling Protocols

To ensure the longevity and reactivity of BPE, the following storage and handling procedures are recommended:

-

Storage: Store the reagent in a tightly sealed container at room temperature in a dry, well-ventilated area.[1] For long-term storage (>1 year), refrigeration (2-8°C) under an argon or nitrogen atmosphere is advisable.

-

Handling:

-

Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

When transferring the solid, use a clean spatula in an area with minimal air currents.

-

For reactions requiring anhydrous conditions, transfer the reagent in a glovebox or under a positive pressure of inert gas.

-

Always ensure containers are securely sealed after use to minimize exposure to the atmosphere.

-

Reactivity and Synthetic Applications

The synthetic utility of BPE is primarily centered on its role as an alkyne linchpin in palladium-catalyzed cross-coupling reactions. Both boronate ester functionalities can react sequentially or simultaneously, allowing for the construction of symmetric or asymmetric diaryl- or divinylalkynes.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of BPE, enabling the formation of C(sp²)-C(sp) bonds.[1] This reaction is fundamental to the synthesis of conjugated polymers and molecular wires for organic electronics.[1][4]

Mechanism Insight: The reaction proceeds via the standard Suzuki-Miyaura catalytic cycle. The key steps involve (1) oxidative addition of an aryl/vinyl halide to a Pd(0) complex, (2) transmetalation of the aryl/vinyl group from the boronate ester to the palladium center, which is facilitated by a base, and (3) reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The bifunctional nature of BPE allows this cycle to occur at both boron sites.

Figure 2: General workflow for a Suzuki-Miyaura coupling using BPE.

Experimental Protocol: Synthesis of a Symmetric Diarylalkyne

This protocol describes a typical procedure for the double Suzuki-Miyaura coupling of BPE with an aryl bromide.

-

Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,2-bis(pinacolato)ethyne (BPE) (278 mg, 1.0 mmol), the desired aryl bromide (2.1 mmol, 2.1 eq), and potassium carbonate (K₂CO₃) (415 mg, 3.0 mmol).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

-

Scientist's Insight: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) precatalyst suitable for a wide range of aryl bromides and iodides. For less reactive aryl chlorides or sterically hindered substrates, more advanced catalysts featuring bulky phosphine ligands (e.g., SPhos, XPhos) may be required to achieve high yields.[6]

-

-

Inerting the System: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add 10 mL of a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

-

Scientist's Insight: The addition of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step. The choice of solvent and base system is critical and often requires optimization for specific substrates.

-

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium black and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure diarylalkyne.

Sonogashira Cross-Coupling

While BPE is not a terminal alkyne, its boronate ester groups can be considered synthetic equivalents of a terminal alkyne C-H bond in the context of cross-coupling. It can undergo a similar palladium/copper-catalyzed reaction with aryl or vinyl halides. This offers an alternative to the traditional Sonogashira coupling, particularly when the corresponding terminal dialkyne is unstable or difficult to access.[7][8]

Protocol Considerations: The conditions for this transformation are similar to the Suzuki-Miyaura coupling, but with the addition of a copper(I) co-catalyst (e.g., CuI) and typically an amine base (e.g., triethylamine or diisopropylamine) in a solvent like THF or toluene.[8][9][10] The copper co-catalyst is believed to facilitate the transmetalation step.[7][11]

Other Reactions: Cycloadditions

The electron-deficient alkyne core of BPE, influenced by the two boron atoms, can participate in cycloaddition reactions. While less common than its cross-coupling applications, this reactivity provides a pathway to highly functionalized cyclic structures.

-

[2+2+2] Cycloadditions: BPE can react with two equivalents of another alkyne or an alkyne and a nitrile, often catalyzed by transition metals like cobalt or rhodium, to form substituted benzene or pyridine rings.

-

1,3-Dipolar Cycloadditions: The alkyne can act as a dipolarophile, reacting with 1,3-dipoles such as azides (Huisgen cycloaddition) to form bis-triazoles, or with nitrones to form isoxazolines.[12][13] These reactions are powerful tools for synthesizing complex five-membered heterocycles.[13]

Conclusion

This compound is a testament to the power of organoboron chemistry in modern synthesis. Its exceptional stability, conferred by the pinacolato ligands, combined with its predictable and versatile reactivity in cross-coupling reactions, has established it as a premier reagent for constructing diarylalkynes and other π-conjugated systems.[1][4] Its utility in creating materials for OLEDs, functional polymers, and MOFs underscores its importance in materials science.[1] By understanding the principles of its stability and the nuances of its reactivity, researchers can effectively leverage BPE to build complex molecular architectures with precision and efficiency.

References

- This compound - MySkinRecipes. (URL: )

- This compound - Chem-Impex. (URL: )

-

Addition and Coupling Reactions of Bis(pinacolato)diboron Mediated by CuCl in the Presence of Potassium Acetate - ResearchGate. (URL: [Link])

- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (URL: )

- 1,2-Bis(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)etino - Chem-Impex. (URL: )

- This compound - TCI Chemicals. (URL: )

-

Sonogashira coupling - Wikipedia. (URL: [Link])

- Sonogashira Coupling - NROChemistry. (URL: )

-

Miyaura Borylation Reaction - Organic Chemistry Portal. (URL: [Link])

-

Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

-

Bis(pinacolato)diboron - Wikipedia. (URL: [Link])

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. (URL: [Link])

-

Cycloaddition Reactions - Chemistry LibreTexts. (URL: [Link])

-

Dipolar Cycloaddition in Total Synthesis | Baran Lab. (URL: [Link])

-

1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - MDPI. (URL: [Link])

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]

- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. rsc.org [rsc.org]

- 10. jk-sci.com [jk-sci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. baranlab.org [baranlab.org]

- 13. mdpi.com [mdpi.com]

"1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne" solubility data

An In-depth Technical Guide: Solubility Profile of 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a pivotal reagent in contemporary organic synthesis and materials science. Known commonly as bis(pinacolato)acetylene or ethyne-1,2-diyl bis(boronic acid pinacol ester), its utility in forming complex molecular architectures is critically dependent on its behavior in solution.[1] This document synthesizes available data, leverages established chemical principles, and provides actionable protocols to offer researchers, chemists, and drug development professionals a definitive resource on the solubility of this compound.

Introduction: A Versatile Synthon in Modern Chemistry

This compound is a crystalline powder that serves as a fundamental building block in a variety of advanced chemical applications.[2] Its rigid ethyne linker and two reactive pinacolborane termini make it an ideal reactant for creating conjugated organic materials. It is prominently used in the synthesis of Poly(p-phenyleneethynylene)s (PPEs), which are crucial components in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).[2] Furthermore, its role in Suzuki-Miyaura polycondensation reactions highlights its importance in constructing complex polymers and functional materials.[2]

The success of these synthetic endeavors hinges on the reagent's solubility. Achieving a homogeneous reaction medium is essential for ensuring optimal reaction kinetics, maximizing product yield, and simplifying purification processes. An incomplete understanding of the solubility profile can lead to failed reactions, low yields, and process scale-up challenges. This guide addresses this critical knowledge gap by providing a detailed examination of the factors governing the solubility of bis(pinacolato)acetylene.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Chemical Formula | Polarity (Heuristic) | Predicted Solubility | Rationale / Supporting Evidence |

| Tetrahydrofuran (THF) | C₄H₈O | Moderately Polar | Soluble | Analog B₂pin₂ is soluble.[3][5] |

| Dichloromethane (DCM) | CH₂Cl₂ | Moderately Polar | Soluble | Analog B₂pin₂ is soluble.[3] |

| Toluene | C₇H₈ | Nonpolar | Soluble | Analog B₂pin₂ is soluble.[3][5] |

| Hexane / Heptane | C₆H₁₄ / C₇H₁₆ | Nonpolar | Soluble | Analog B₂pin₂ is soluble.[3][5] |

| Chloroform | CHCl₃ | Moderately Polar | Soluble | Analog B₂pin₂ is slightly soluble.[4][7][8] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Often used in Suzuki couplings. |

| Water | H₂O | Highly Polar | Insoluble | Analog B₂pin₂ is insoluble.[3][4] |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble | Analog B₂pin₂ is slightly soluble.[7][8] |

Causality of Experimental Choices: A Mechanistic View

The principle of "like dissolves like" is the primary determinant of solubility for bis(pinacolato)acetylene. The molecule's structure is dominated by the large, sterically bulky, and hydrophobic tetramethyl groups of the pinacol esters. These groups create a nonpolar molecular surface, leading to favorable van der Waals interactions with nonpolar and moderately polar aprotic solvents.

Solvent-Solute Interaction Logic

Caption: Relationship between molecular structure and solvent polarity.

Self-Validating Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, such as kinetic studies or pharmaceutical formulations, empirical determination of solubility is essential. The following gravimetric protocol is a robust, self-validating system.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of bis(pinacolato)acetylene solid to a known volume (e.g., 2.0 mL) of the selected solvent in a sealed vial. "Excess" means undissolved solid should be clearly visible.

-

Causality: Using excess solid ensures that the solvent becomes fully saturated, reaching a state of equilibrium.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or agitator set to a specific temperature (e.g., 25.0 °C).

-

Agitate the mixture for a minimum of 24 hours.

-

Trustworthiness: To validate that equilibrium has been reached, aliquots can be taken at 24h and 48h. If the calculated solubility is consistent, equilibrium is confirmed.

-

-

Sample Isolation:

-

Turn off agitation and allow the vial to stand undisturbed at the set temperature until all suspended solids have settled completely.

-

Using a pre-warmed (to the same temperature) pipette with a filter tip, carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant.

-

Causality: A filter tip is critical to prevent the transfer of any undissolved microcrystals, which would artificially inflate the final mass measurement.

-

-

Gravimetric Analysis:

-

Transfer the aliquot to a pre-weighed, dry vial. Record the initial mass of this vial (M₁).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point (m.p. 269 °C).[2]

-

Once the residue is completely dry (constant mass), re-weigh the vial (M₂).

-

-

Calculation:

-

Calculate the mass of the dissolved solid: M_solute = M₂ - M₁.

-

Calculate the solubility: Solubility (mg/mL) = M_solute (mg) / Volume of aliquot (mL) .

-

Experimental Workflow Diagram

Caption: Gravimetric workflow for empirical solubility determination.

References

-

Title: Solubility of acetylene and ethylene in NMP and decane. The catalyst is... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Bis(pinacolato)diboron - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Bis(pinacolato)diboron - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Acetylene-1,2-diyl bis(boronic acid pinacol ester) 97 1010840-17-1 [sigmaaldrich.com]

- 3. Bis(pinacolato)diboron, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Bis(pinacolato)diboron | 73183-34-3 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]

- 7. 73183-34-3 CAS MSDS (Bis(pinacolato)diboron) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. usbio.net [usbio.net]

An In-Depth Technical Guide to 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne: Synthesis, Applications, and Safe Handling

This guide provides a comprehensive overview of 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne, a versatile building block in modern chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, diverse applications, and most critically, its safe handling and management in the laboratory, addressing the current absence of a formal Material Safety Data Sheet (MSDS) by synthesizing a precautionary approach based on analogous chemical structures.

Introduction and Synthetic Utility

This compound, also known as acetylene-1,2-diyl bis(boronic acid pinacol ester), is a crystalline solid that has emerged as a significant reagent in organic synthesis and materials science.[1][2] Its unique structure, featuring a central acetylene unit flanked by two pinacolborane moieties, imparts both reactivity and stability, making it an invaluable tool for the construction of complex molecular architectures.[1][2]

This compound is a cornerstone in the development of advanced materials, including functional polymers and organic light-emitting diodes (OLEDs).[1][2] The dioxaborolane groups facilitate efficient cross-coupling reactions, enabling the synthesis of highly conjugated systems with tailored electronic and photophysical properties.[1][2] In the realm of drug discovery, its boron content opens avenues for the creation of novel boron-containing pharmaceuticals.[1][2]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₄B₂O₄ | [1] |

| Molecular Weight | 277.96 g/mol | [1] |

| CAS Number | 1010840-17-1 | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 269 °C (lit.) | [1] |

| Boiling Point | 272 °C (lit.) | [1] |

| Solubility | Soluble in organic solvents | [3] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Hazard Identification and Risk Assessment

The primary structural analogues for hazard assessment are Bis(pinacolato)diboron and acetylene .

| Compound | Known Hazards |

| Bis(pinacolato)diboron | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] |

| Acetylene | Extremely flammable gas; may form explosive mixtures with air.[5] Can be a simple asphyxiant at high concentrations.[5] |

Based on these analogues, it is prudent to assume that this compound may exhibit the following hazards:

-

Skin and Eye Irritation: The presence of the pinacolborane moieties suggests a potential for irritation upon contact with skin and eyes.

-

Respiratory Irritation: As a crystalline powder, inhalation of dust particles may cause respiratory tract irritation.

-

Flammability and Reactivity: The acetylenic core introduces a potential for flammability, and while the solid is expected to be more stable than gaseous acetylene, it should be kept away from ignition sources. The reactivity of the C-B bond should also be considered, particularly with strong oxidizing agents.

The following diagram illustrates a logical workflow for conducting a risk assessment for a chemical with limited safety data.

Caption: Risk Assessment Workflow for Chemicals with Limited Safety Data.

Safe Handling and Storage Protocols

Given the potential hazards, the following handling and storage procedures are recommended. These protocols are designed to be self-validating by minimizing the potential for exposure and incidents.

Engineering Controls

-

Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[6]

-

Static Control: For transfers of larger quantities of the powder, grounding and bonding should be considered to prevent static discharge, which could be an ignition source.[7]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes and dust.[8]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[6] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[6]

-

Protective Clothing: A lab coat should be worn to protect street clothing.[6] For operations with a higher risk of dust generation, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of dust generation, a NIOSH-approved respirator with appropriate particulate filters should be used.[6]

Handling Procedures

-

Preparation: Before handling, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available. Have a spill kit and emergency contact information accessible.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use techniques that minimize dust generation, such as careful scooping rather than pouring from a height.

-

Reaction Setup: When setting up reactions, ensure that all glassware is free from cracks or defects.[9]

-

Waste Disposal: All waste materials containing this compound should be treated as hazardous waste and disposed of according to institutional and local regulations.[10]

Storage

-

Container: Store in a tightly sealed container to prevent exposure to moisture and air.[11]

-

Location: Keep in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[12] The recommended storage temperature is 2 - 8 °C.[1]

-

Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial. The following general procedures should be followed, and medical attention should be sought promptly.

Caption: General Emergency Response Flowchart.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.[13]

-

Skin Contact: Remove all contaminated clothing.[14] Promptly flush the affected area with large amounts of water for at least 15 minutes.[14] If irritation persists, seek medical attention.[13]

-

Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water.[13] Seek immediate medical attention.[13]

Conclusion

This compound is a valuable and versatile compound with significant potential in both academic research and industrial applications. While the absence of a formal MSDS necessitates a cautious approach, a thorough understanding of its chemical properties and the hazards associated with its structural analogues allows for the development of robust safe handling protocols. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic power of this important chemical building block.

References

-

Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

-

New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

-

American Red Cross. (n.d.). Chemical Emergency Preparedness. Retrieved from [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

-

Research Safety, University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

-

National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

-

Storemasta. (2025, January 20). 3 Types of Risk Assessments for Minimising Chemical Risks and Hazards. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Acetylene - Standard Operating Procedure. Retrieved from [Link]

-

ESPI Metals. (n.d.). Boron Safety Data Sheet. Retrieved from [Link]

-

Health and Safety Authority. (2025, December 3). Chemical Risk Assessment. Retrieved from [Link]

-

American Chemical Society. (2025). Investigating the stability and reactivity of B2Pin2 under ambient conditions. ACS Fall 2025. Retrieved from [Link]

-

Wikipedia. (n.d.). Bis(pinacolato)diboron. Retrieved from [Link]

-

EcoOnline. (n.d.). Create Chemical Risk Assessment from a Safety Data Sheet in 1-2-3. Retrieved from [Link]

-

Marder, T. B., & Norman, N. C. (2017). Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Chemical Reviews, 117(15), 9734–9831. [Link]

-

Intersolia. (2025, June 25). Risk Assessment of Chemical Products – A Step-by-Step Guide. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). ACETYLENE. Retrieved from [Link]

-

Polar Cryogenics. (2015, May 1). Safety Data Sheet: ACETYLENE. Retrieved from [Link]

-

Occupational Health and Safety Authority (Malta). (n.d.). Guidelines regarding Chemical Risk Assessment. Retrieved from [Link]

-

LyondellBasell. (2015, September 24). Global Product Strategy (GPS) Safety Summary Acetylene. Retrieved from [Link]

-

Miller, S. B., et al. (2022). Reaction of Bis(pinacolato)diboron with H-Si(100): The Pursuit of On-surface Hydrosilane Borylation Reactions. ChemRxiv. [Link]

-

Organic Syntheses. (2011). Working with Hazardous Chemicals. Organic Syntheses, 88, 207-211. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

-

Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes. Retrieved from [Link]

-

Onuma, Y., et al. (2021). 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 295–298. [Link]

-

PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. LCSS: ACETYLENE [web.stanford.edu]

- 6. leapchem.com [leapchem.com]

- 7. lyondellbasell.com [lyondellbasell.com]

- 8. csub.edu [csub.edu]

- 9. cerritos.edu [cerritos.edu]

- 10. muyrocio.com [muyrocio.com]

- 11. Boron - ESPI Metals [espimetals.com]

- 12. hartman-hartman.com [hartman-hartman.com]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

An In-Depth Technical Guide to 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne: Synthesis, Mechanisms, and Applications

Introduction: A Versatile Building Block for Modern Chemistry

1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne, often referred to as bis(pinacolato)acetylene, is a highly versatile and valuable reagent in contemporary organic synthesis and materials science.[1] Its unique structure, featuring a carbon-carbon triple bond flanked by two pinacolborane moieties, offers a gateway to a vast array of molecular architectures. This guide provides an in-depth exploration of its discovery, synthesis, and critical applications, with a focus on the underlying scientific principles for researchers, scientists, and professionals in drug development. The stability and reactivity of its distinctive dioxaborolane groups make it an essential component in the creation of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs) and functional polymers.[1][2]

The Genesis of a Key Reagent: Synthesis and Mechanistic Rationale

The development of synthetic routes to 1,2-bis(boryl)alkynes has been a significant advancement in organoboron chemistry. While direct diboration of acetylene gas can be challenging, indirect methods have proven highly effective. A foundational approach involves the use of a precursor like bis(pinacolato)diboron (B2pin2), a stable and commercially available solid.

Conceptual Pathway to Synthesis

The synthesis of 1,2-bis(pinacolato)ethyne can be conceptually understood through the copper-catalyzed diboration of an acetylene surrogate. This process leverages the ability of copper catalysts to facilitate the addition of a B-B bond across a triple bond.

Experimental Protocol: Synthesis of 1,2-Bis(pinacolato)ethyne

This protocol is based on established methodologies for the synthesis of related bis(boryl) compounds and general principles of copper-catalyzed borylation.

Materials:

-

Bis(pinacolato)diboron (B2pin2)

-

A suitable acetylene equivalent (e.g., a protected acetylene)

-

Copper(I) catalyst (e.g., CuCl)

-

A phosphine ligand (e.g., triphenylphosphine)

-

Anhydrous, deoxygenated solvent (e.g., THF or toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Inert Atmosphere: All glassware should be flame-dried and the reaction conducted under a strict inert atmosphere of nitrogen or argon to prevent oxidation of the catalyst and reagents.

-

Reagent Preparation: In a Schlenk flask, dissolve bis(pinacolato)diboron, the copper(I) catalyst, and the phosphine ligand in the anhydrous solvent.

-

Reaction Initiation: Slowly introduce the acetylene source to the stirred solution at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-